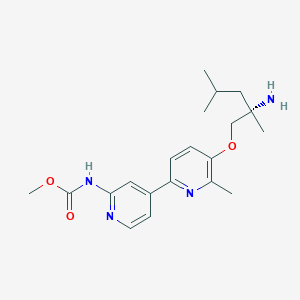Aak1-IN-4
CAS No.:
Cat. No.: VC16661682
Molecular Formula: C20H28N4O3
Molecular Weight: 372.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C20H28N4O3 |
|---|---|
| Molecular Weight | 372.5 g/mol |
| IUPAC Name | methyl N-[4-[5-[(2S)-2-amino-2,4-dimethylpentoxy]-6-methylpyridin-2-yl]pyridin-2-yl]carbamate |
| Standard InChI | InChI=1S/C20H28N4O3/c1-13(2)11-20(4,21)12-27-17-7-6-16(23-14(17)3)15-8-9-22-18(10-15)24-19(25)26-5/h6-10,13H,11-12,21H2,1-5H3,(H,22,24,25)/t20-/m0/s1 |
| Standard InChI Key | HINOQCZIDBNXEI-FQEVSTJZSA-N |
| Isomeric SMILES | CC1=C(C=CC(=N1)C2=CC(=NC=C2)NC(=O)OC)OC[C@](C)(CC(C)C)N |
| Canonical SMILES | CC1=C(C=CC(=N1)C2=CC(=NC=C2)NC(=O)OC)OCC(C)(CC(C)C)N |
Introduction
AAK1 Biology and Therapeutic Relevance
Structural and Functional Overview of AAK1
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase belonging to the Ark1/Prk1 family, with a conserved N-terminal kinase domain (residues 1–267) and a C-terminal α-adaptin interaction domain (AID) . Its primary role involves phosphorylating the μ2 subunit of the AP-2 complex at Thr156, regulating clathrin-mediated endocytosis (CME) . This process is critical for viral entry (e.g., SARS-CoV-2, HCV) and neurotransmitter recycling in neurons, linking AAK1 to both infectious and neurodegenerative diseases .
AAK1’s kinase domain features a regulatory spine (R-spine) composed of Met94, Tyr106, His174, and Phe195, which maintains constitutive activity . Structural studies reveal a flexible phosphate-binding loop (residues Ala53–Ala59) at the ATP-binding site, a key target for inhibitor design .
Disease Associations
AAK1 dysregulation is implicated in:
-
Neuropathic Pain: AAK1 modulates NF-κB signaling and neuronal endocytosis, influencing pain pathways .
-
Viral Infections: Phosphorylation of AP2M1 by AAK1 facilitates clathrin-mediated viral entry, making it a target for broad-spectrum antivirals .
-
Neurodegeneration: AAK1 interacts with Notch and Wnt pathways, affecting synaptic plasticity and β-catenin signaling .
-
Cancer: AAK1 silencing enhances sensitivity to targeted therapies by regulating epithelial-mesenchymal plasticity .
AAK1 Inhibitor Development Landscape
Clinically Evaluated AAK1 Inhibitors
The following table summarizes key AAK1 inhibitors under investigation:
| Compound | Structure Class | IC₅₀ (nM) | Clinical Stage | Key Applications |
|---|---|---|---|---|
| BMS-986176/LX-9211 | Aminopyrimidine | 1.2 | Phase II | Neuropathic pain |
| LP-935509 | Pyrazole | 3.8 | Preclinical | Alzheimer’s disease |
| TIM-098a | Quinazoline | 0.9 | Preclinical | Parkinson’s disease |
| Sunitinib* | Multi-kinase | 20 | Approved | Repurposed for antiviral use |
Sources:
*Sunitinib is an FDA-approved multi-kinase inhibitor with off-target AAK1 activity.
Design Strategies for AAK1 Inhibitors
Modern AAK1 inhibitors exploit:
-
ATP-Competitive Binding: Targeting the kinase domain’s hydrophobic pocket (e.g., BMS-986176) .
-
Allosteric Modulation: Disrupting AP-2/AAK1 interactions via the AID domain .
-
Selectivity Optimization: Avoiding off-target effects on structurally similar kinases (e.g., BIKE, GAK) .
Hypothetical Profile of Aak1-IN-4
Nomenclature and Availability
Challenges and Future Directions
Validation Gaps for Aak1-IN-4
The absence of peer-reviewed data on Aak1-IN-4 raises concerns regarding:
-
Selectivity: Kinase profiling data are essential to confirm target specificity .
-
Toxicity: Potential off-target effects on Numb-associated kinases (NAKs) .
-
Synthetic Accessibility: Commercial sources lack detailed synthetic routes or yields.
Advancing AAK1 Therapeutics
Future studies should prioritize:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume